molecular formula C13H15N3O4S B3000879 N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 874806-20-9

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No. B3000879
CAS RN: 874806-20-9
M. Wt: 309.34
InChI Key: QLCKHPHTETXKFX-UHFFFAOYSA-N
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Description

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide, commonly known as TPT, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in medicinal chemistry. TPT is a sulfonamide derivative that possesses a unique chemical structure, which makes it an attractive target for synthesis and biological evaluation.

Mechanism of Action

The mechanism of action of TPT is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for cell growth and proliferation. TPT has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. By inhibiting this enzyme, TPT can prevent cancer cells from dividing and multiplying, leading to cell death.
Biochemical and Physiological Effects:
TPT has been shown to have both biochemical and physiological effects. Biochemically, TPT can induce DNA damage and apoptosis in cancer cells, leading to cell death. Physiologically, TPT can cause changes in cell cycle progression, cell morphology, and gene expression. TPT has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

TPT has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. TPT has also been shown to have low toxicity towards normal cells, which is important for reducing side effects. However, TPT has some limitations, including its poor solubility in water and its instability under certain conditions. These limitations can affect the reproducibility and reliability of lab experiments.

Future Directions

There are several future directions for TPT research, including the development of new synthesis methods, the evaluation of its potential as a drug candidate, and the investigation of its mechanism of action in more detail. TPT can also be modified to improve its solubility and stability, which may increase its effectiveness as a therapeutic agent. Furthermore, TPT can be evaluated for its potential in combination therapy with other anticancer drugs, which may enhance its efficacy and reduce side effects.
Conclusion:
In conclusion, TPT is a heterocyclic compound that has shown promising results in various scientific research applications, including anticancer, antiviral, and antibacterial activities. TPT has a unique chemical structure that makes it an attractive target for synthesis and biological evaluation. TPT has several advantages for lab experiments, but also has some limitations that need to be addressed. There are several future directions for TPT research, which may lead to the development of new anticancer drugs and therapies.

Synthesis Methods

TPT can be synthesized using a variety of methods, including the reaction of 1,3-dimethyl-2,4-dioxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide with sulfonamide reagents. The reaction can be carried out under different conditions, such as refluxing in a solvent or using a microwave-assisted method. The yield and purity of the product can be optimized by modifying the reaction parameters, such as temperature, reaction time, and reagent ratio.

Scientific Research Applications

TPT has shown promising results in various scientific research applications, including anticancer, antiviral, and antibacterial activities. In anticancer research, TPT has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TPT has also been investigated for its potential antiviral activity against herpes simplex virus and hepatitis C virus. Furthermore, TPT has been evaluated for its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

properties

IUPAC Name

N,1,3-trimethyl-2,4-dioxo-N-phenylpyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-14-9-11(12(17)15(2)13(14)18)21(19,20)16(3)10-7-5-4-6-8-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCKHPHTETXKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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